2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide
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Overview
Description
2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide is an organic compound belonging to the class of benzenoids. These compounds are characterized by the presence of one or more benzene rings in their structure. This particular compound is notable for its unique chemical structure, which includes a dihydrobenzo[d]isothiazole ring system with various functional groups attached.
Preparation Methods
The synthesis of 2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable amine to form the desired product. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding sulfone derivative.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Scientific Research Applications
2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide can be compared with other similar compounds, such as:
3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: This compound has a similar structure but lacks the carboxylic acid group.
1-Methyl-3-oxo-1,3-dihydrobenzo[c]isothiazole-5-sulfonic acid amide: This compound has a different substitution pattern on the benzene ring.
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: This compound lacks the methyl and carboxylic acid groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO5S |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-methyl-1,1,3-trioxo-1,2-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO5S/c1-10-8(11)6-4-5(9(12)13)2-3-7(6)16(10,14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
SUTGPXQXZUATND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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